![molecular formula C8H6ClF3 B1354671 2-Chloro-1-methyl-4-(trifluoromethyl)benzene CAS No. 74483-47-9](/img/structure/B1354671.png)
2-Chloro-1-methyl-4-(trifluoromethyl)benzene
Overview
Description
“2-Chloro-1-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Scientific Research Applications
Rhenium-Catalyzed Trifluoromethylation
The compound has been utilized in the rhenium-catalyzed trifluoromethylation of aromatic and heteroaromatic compounds. This process, which involves the hypervalent iodine reagent, results in products with up to 77% yield and involves radical species, indicating its potential in organic synthesis (Mejía & Togni, 2012).
Protoporphyrinogen IX Oxidase Inhibitors
Studies on structures related to 2-Chloro-1-methyl-4-(trifluoromethyl)benzene have shown their use as protoporphyrinogen IX oxidase inhibitors. These structures are important in understanding molecular interactions and can be linked to generate sheets of molecules via C-H...O interactions (Li et al., 2005).
Site-Selective Metalation
This compound has been employed in site-selective metalation studies. For instance, chloro(trifluoromethyl)benzenes undergo deprotonation at specific positions when treated with alkyllithiums, showing potential in the field of regioselective chemistry (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Novel Fluorine-Containing Polyetherimide
The synthesis of novel fluorine-containing polyetherimide has been reported using derivatives of this compound. This showcases its role in the development of new materials with specific properties (Yu Xin-hai, 2010).
Electrochemical Reduction Studies
Electrochemical reduction studies of related compounds have been conducted to understand their environmental impacts and potential applications in various fields (Peverly et al., 2014).
Friedel-Crafts Alkylation
The compound has been used in the Friedel-Crafts alkylation of benzene, providing insights into reaction mechanisms and stereochemistry, which are crucial in organic synthesis (Segi et al., 1982).
Electrochemical Fluorination
Electrochemical fluorination studies involving trifluoromethyl-substituted benzenes, including this compound, have been conducted. These studies help understand the formation of perfluorocyclohexane derivatives, important in material science and environmental studies (Yonekura et al., 1976).
Sampler Validation Studies
The compound has been included in validation studies for diffusive samplers, indicating its significance in occupational safety and environmental monitoring (Yost & Harper, 2000).
Microwave-Assisted Synthesis
It has been used in microwave-assisted synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, demonstrating its role in facilitating efficient and rapid chemical syntheses (Vargas-Oviedo et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
Its molecular weight of 180555 suggests that it may have good bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, including modulation of enzyme activity and receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-methyl-4-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability . Furthermore, its presence in groundwater and surrounding soil can potentially lead to environmental exposure .
properties
IUPAC Name |
2-chloro-1-methyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBMOEZTWZVXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507697 | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-47-9 | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74483-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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